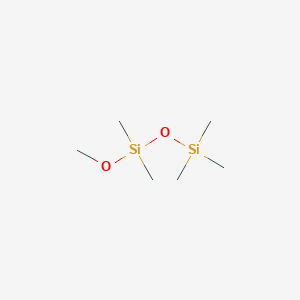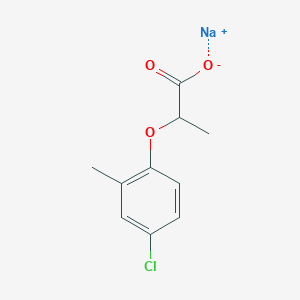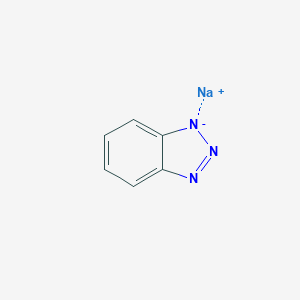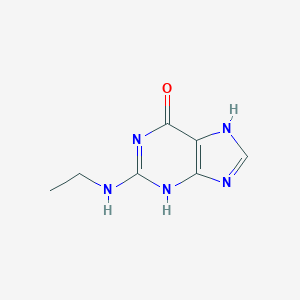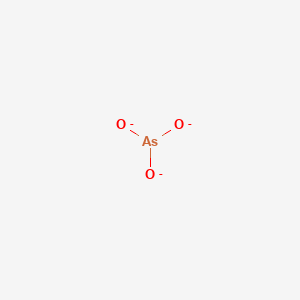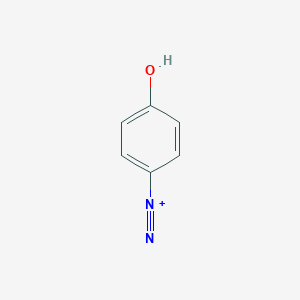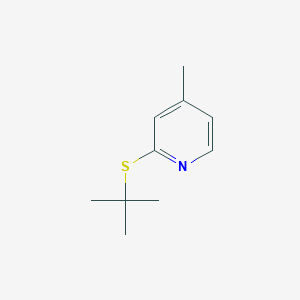
Silane, trimethyl(3,5-xylyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(3,5-xylyloxy)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TMS-Xyl-Silane and is a colorless liquid with a molecular weight of 240.44 g/mol. It is used in various fields such as material science, nanotechnology, and biomedicine due to its ability to modify surfaces and improve material properties.
Mécanisme D'action
The mechanism of action of TMS-Xyl-Silane is based on its ability to form covalent bonds with various surfaces. This chemical reaction modifies the surface properties of the material, resulting in improved adhesion, wetting, and other material properties. In the case of polymers, TMS-Xyl-Silane acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in improved mechanical and thermal properties.
Effets Biochimiques Et Physiologiques
TMS-Xyl-Silane has been shown to have low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are still unknown, and further studies are required to determine its safety for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMS-Xyl-Silane is its ability to modify surfaces and improve material properties. This makes it a valuable tool in various scientific fields such as material science, nanotechnology, and biomedicine. It is also relatively easy to synthesize, and the synthesis method has been optimized to give high yields and purity of the final product.
One of the limitations of TMS-Xyl-Silane is its high reactivity, which can make it difficult to handle and store. It also requires specialized equipment for handling and synthesis, which can be costly. Additionally, its long-term effects on human health are still unknown, which limits its potential applications in biomedicine.
Orientations Futures
There are several future directions for research on TMS-Xyl-Silane. One of the areas of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for TMS-Xyl-Silane in fields such as energy storage, catalysis, and environmental remediation.
In biomedicine, future research could focus on the use of TMS-Xyl-Silane as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body. Additionally, research could focus on the use of TMS-Xyl-Silane as a precursor for the synthesis of silicon-based nanoparticles for drug delivery, imaging, and sensing applications.
Conclusion
In conclusion, TMS-Xyl-Silane is a valuable tool in various scientific fields due to its ability to modify surfaces and improve material properties. Its unique properties make it a promising candidate for future research in fields such as material science, nanotechnology, and biomedicine. However, further studies are required to determine its long-term effects on human health and to develop new synthesis methods and applications.
Méthodes De Synthèse
The synthesis of TMS-Xyl-Silane is achieved through a two-step process. The first step involves the reaction of 3,5-xylyl chloride with sodium hydroxide to produce 3,5-xylyl alcohol. The second step involves the reaction of 3,5-xylyl alcohol with trimethylchlorosilane in the presence of a catalyst to produce TMS-Xyl-Silane. This synthesis method has been optimized to give high yields and purity of the final product.
Applications De Recherche Scientifique
TMS-Xyl-Silane has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a surface modifier to improve the adhesion and wetting properties of materials such as glass, ceramics, and metals. It is also used as a cross-linking agent for polymers, which improves their mechanical and thermal properties.
In nanotechnology, TMS-Xyl-Silane is used as a precursor for the synthesis of silicon-based nanoparticles, which have potential applications in drug delivery, imaging, and sensing. In biomedicine, TMS-Xyl-Silane is used as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body.
Propriétés
Numéro CAS |
17994-05-7 |
|---|---|
Nom du produit |
Silane, trimethyl(3,5-xylyloxy)- |
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
(3,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |
Clé InChI |
XLZRFTUPZGLUER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
Synonymes |
Trimethyl(3,5-xylyloxy)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



